molecular formula C8H4BrClN2S B1380260 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine CAS No. 1513145-66-8

4-(3-Bromothiophen-2-yl)-2-chloropyrimidine

Cat. No.: B1380260
CAS No.: 1513145-66-8
M. Wt: 275.55 g/mol
InChI Key: YBFFZHBVYBKIJC-UHFFFAOYSA-N
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Description

4-(3-Bromothiophen-2-yl)-2-chloropyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with a bromothiophene moiety and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a boronic acid and a halide. The general procedure involves the reaction of 3-bromothiophene with 2-chloropyrimidine in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and solvents can be optimized to enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield biaryl compounds, while substitution with amines can produce aminopyrimidines .

Scientific Research Applications

4-(3-Bromothiophen-2-yl)-2-chloropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine depends on its specific application. In chemical reactions, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways it influences .

Comparison with Similar Compounds

Uniqueness: This dual functionality allows for diverse chemical transformations and the creation of complex molecular architectures .

Properties

IUPAC Name

4-(3-bromothiophen-2-yl)-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFFZHBVYBKIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=C(C=CS2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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